4-[[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl](morpholino)methyl]morpholine
Description
4-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine is a pyrazole-morpholine hybrid compound characterized by a trifluoromethyl group and a chloro substituent on the pyrazole ring, with two morpholine moieties attached via a methylene bridge. This structure combines the pharmacophoric features of pyrazole (known for antimicrobial, anti-inflammatory, and kinase-inhibitory properties) and morpholine (a common scaffold in drug design for solubility and bioavailability enhancement).
Properties
IUPAC Name |
4-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N4O2/c1-20-12(15)10(11(19-20)14(16,17)18)13(21-2-6-23-7-3-21)22-4-8-24-9-5-22/h13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQILXUWULXMUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(N2CCOCC2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and trifluoromethylation.
Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution, where the pyrazole intermediate reacts with morpholine under basic conditions.
Final Coupling: The final step involves coupling the morpholine-substituted pyrazole with another morpholine molecule through a formaldehyde-mediated Mannich reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Reduced forms of the compound, potentially with altered functional groups.
Substitution Products: New compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, making it a candidate for developing new synthetic methodologies and materials.
Biology and Medicine
In biological and medicinal research, the compound’s potential as a pharmacophore is explored. Its structural motifs are investigated for activity against various biological targets, including enzymes and receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group, for instance, can enhance binding affinity to certain proteins by increasing lipophilicity and metabolic stability. The morpholine moiety may interact with biological membranes or enzymes, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related pyrazole-morpholine derivatives, focusing on substituent effects, molecular properties, and reported bioactivities:
Table 1: Structural and Functional Comparison of Pyrazole-Morpholine Derivatives
Key Observations
Substituent Impact on Bioactivity: The antimicrobial activity of the thiazole-triazole-pyrazole hybrid (Table 1, Row 2) highlights the importance of halogen (Cl, F) and heterocyclic (thiazole) substituents in mediating interactions with bacterial targets . The target compound’s trifluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs . Anti-inflammatory activity in ’s thiazolone derivative suggests that electron-withdrawing groups (e.g., Cl, CF₃) on the pyrazole ring could modulate inflammatory pathways .
Molecular Weight and Solubility :
- The target compound (MW 402.78) falls within the typical range for CNS-active drugs (<500 Da), but its dual morpholine groups may improve solubility compared to simpler pyrazole derivatives like P28E1 (MW 403.04) .
Synthetic Complexity :
- and describe multi-step syntheses for pyrazole-morpholine hybrids, often involving hydrazine derivatives and nucleophilic substitutions. The target compound’s synthesis likely parallels these methods but may require specialized conditions for introducing dual morpholine groups .
Crystallographic Insights :
- Isostructural chloro/bromo derivatives () exhibit planar molecular conformations with perpendicularly oriented aryl groups, suggesting that the target compound’s morpholine substituents could influence crystal packing and intermolecular interactions .
Notes and Limitations
- Pharmacological Data Gaps : Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structurally related analogs.
- Thermodynamic Properties: No solubility, logP, or stability data are available for the target compound, limiting a full structure-activity relationship (SAR) analysis.
- Synthetic Challenges : Introducing dual morpholine groups may complicate purification, as seen in ’s need for cold-water precipitation .
Biological Activity
The compound 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, featuring both pyrazole and morpholine moieties, suggests a diverse range of biological activities.
- Molecular Formula : C13H8ClF6N3
- Molecular Weight : 355.67 g/mol
- CAS Number : 648859-67-0
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and potency.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various pharmacological effects, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma cell lines A549 and NCI-H23 .
- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to induce TNF-α secretion, suggesting potential anti-inflammatory properties .
Anticancer Activity
A study focusing on morpholino-substituted benzofurans (which share structural similarities with our compound) reported significant antiproliferative effects against lung cancer cell lines. The most active compounds in this series showed IC50 values comparable to established chemotherapeutics like staurosporine .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4b | 1.48 | A549 |
| 15a | 2.52 | NCI-H23 |
| 16a | 1.50 | NCI-H23 |
Inflammation Modulation
Another relevant study indicated that certain pyrazole derivatives could modulate inflammatory responses by affecting cytokine secretion profiles, specifically TNF-α . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine allows for diverse interactions with biological targets. The following aspects are crucial in determining its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
- Morpholine Moiety : Potentially increases binding affinity to target proteins due to its ability to form hydrogen bonds.
- Chlorine Substitution : May influence the electronic properties, enhancing reactivity towards biological targets.
Q & A
(Basic) What synthetic strategies are employed for the preparation of 4-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl]morpholine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with morpholine groups. Key steps include:
- Condensation reactions to form the pyrazole ring, often using hydrazine derivatives and β-diketones under reflux conditions in ethanol .
- Morpholine incorporation via nucleophilic substitution or Mannich-like reactions, requiring precise pH control (e.g., 8–10) and catalysts like BF₃·Et₂O to enhance selectivity .
- Optimization involves adjusting temperature (60–80°C for 12–24 hours), solvent polarity (acetonitrile or DMF), and stoichiometric ratios (1:1.2 for amine donors) to minimize side products .
(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl at δ ~110 ppm in ¹³C) and morpholine ring conformations .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities like unreacted intermediates .
- X-ray Crystallography: Resolves stereochemistry and confirms morpholine-pyrazole spatial arrangement (e.g., bond angles of ~109.5° for tetrahedral nitrogen) .
(Advanced) How can computational methods like DFT or molecular docking be applied to study this compound’s reactivity or bioactivity?
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) and nonlinear optical (NLO) behavior by analyzing charge distribution across the trifluoromethyl-morpholine motif .
- Molecular Docking: Screens potential targets (e.g., kinases or GPCRs) by simulating binding affinities. For example, morpholine oxygen forms hydrogen bonds with catalytic residues (binding energy: −8.2 kcal/mol) .
- MD Simulations: Assess stability in biological membranes (e.g., lipid bilayer penetration over 100 ns trajectories) .
(Advanced) How can researchers address discrepancies in crystallographic data versus spectroscopic results during structural elucidation?
- Cross-validation: Compare X-ray-derived bond lengths (e.g., C-N = 1.47 Å) with DFT-optimized geometries .
- Dynamic NMR: Resolve conformational flexibility (e.g., morpholine ring puckering) causing signal splitting in solution but not in static crystal structures .
- Synchrotron Radiation: High-resolution XRD (≤0.8 Å) resolves ambiguities in electron density maps for bulky substituents like trifluoromethyl .
(Basic) What are the common impurities encountered during synthesis, and how are they controlled?
- Byproducts: Unreacted 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole (detected via GC-MS) or over-alkylated morpholine derivatives .
- Mitigation:
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- In-line Monitoring: TLC (Rf = 0.3 in 1:1 EtOAc/hexane) tracks reaction progress .
(Advanced) What strategies are used to investigate the structure-activity relationship (SAR) of morpholine and pyrazole substituents?
- Substituent Scanning: Replace morpholine with piperidine or thiomorpholine to assess hydrogen-bonding impact on bioactivity .
- Fluorine Scanning: Introduce para-fluoro groups on phenyl rings to study electron-withdrawing effects on metabolic stability (e.g., t₁/₂ increase from 2.5 to 4.1 hours) .
- Biological Assays: Test analogs in enzyme inhibition (IC₅₀) or cell viability assays (MTT) to correlate substituent bulk with potency .
(Basic) What are the stability considerations for this compound under various storage conditions?
- Thermal Stability: DSC shows decomposition >200°C; store at −20°C in amber vials to prevent photodegradation .
- Hydrolytic Sensitivity: Morpholine N-oxide formation occurs in aqueous buffers (pH >9), monitored by LC-MS .
(Advanced) How to design experiments to evaluate the compound’s pharmacokinetic properties in vitro?
- Plasma Stability: Incubate with rat plasma (37°C, 24 hours) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ <10 μM indicates high interaction risk) .
- Caco-2 Permeability: Measure apparent permeability (Papp >1 × 10⁻⁶ cm/s) to predict oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
